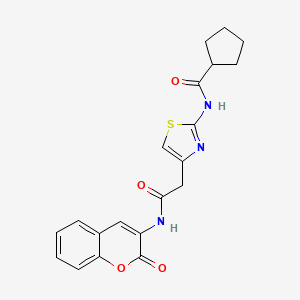

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-17(22-15-9-13-7-3-4-8-16(13)27-19(15)26)10-14-11-28-20(21-14)23-18(25)12-5-1-2-6-12/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZBZQOBWUUJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes.

Activité Biologique

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic compound derived from coumarin, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O5S, with a molecular weight of 396.45 g/mol. The compound features a complex structure that includes a thiazole ring, a cyclopentanecarboxamide moiety, and a coumarin derivative.

Research indicates that compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-cyclopentanecarboxamide exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. For instance, related compounds have been identified as potent AC inhibitors with IC50 values in the nanomolar range .

- Antiproliferative Effects : Studies have demonstrated that coumarin derivatives can inhibit cell proliferation, migration, and invasion in various cancer cell lines. This suggests potential applications in cancer therapy.

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases .

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-cyclopentanecarboxamide and its analogs.

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | AC Inhibition | 0.025 | |

| 2 | Antiproliferative | 0.050 | |

| 3 | Antioxidant | - |

Case Studies

- Anti-Cancer Activity : A study evaluated the effects of a related coumarin derivative on human neuroblastoma SH-SY5Y cells, revealing significant inhibition of cell growth and induction of apoptosis at concentrations as low as 10 µM .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of thiazole-coumarin hybrids against oxidative stress-induced neuronal damage, suggesting their utility in neurodegenerative disease models .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-cyclopentanecarboxamide is limited, studies on similar compounds indicate favorable absorption and distribution profiles. Toxicological assessments are necessary to evaluate safety for therapeutic use.

Applications De Recherche Scientifique

Molecular Formula and Weight

- Molecular Formula : C19H13N3O5S

- Molecular Weight : 395.39 g/mol

Structural Features

The compound features a thiazole ring, a chromenyl group, and a cyclopentanecarboxamide moiety. These structural components contribute to its diverse biological activities.

The biological activity of N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide can be categorized into several key areas:

Antitumor Activity

- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values below 1 µg/mL .

Antimicrobial Properties

- Mechanism : The compound has demonstrated antibacterial and antifungal activities, potentially through the disruption of microbial cell walls and inhibition of essential enzymes.

- Case Study : Thiazole derivatives have been shown to be effective against pathogens like Staphylococcus aureus, with modifications enhancing their antimicrobial potency .

Enzyme Inhibition

- Mechanism : It inhibits critical enzymes such as carbonic anhydrase, which is vital for the survival of both cancerous cells and pathogens.

- Case Study : Research indicates that thiazole-based compounds effectively inhibit enzyme activity, leading to disrupted metabolic pathways in cancer cells .

Structure–Activity Relationship (SAR)

Understanding how structural modifications affect biological activity is crucial for optimizing the efficacy of this compound.

| Structural Feature | Activity |

|---|---|

| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |

| Electron-donating groups | Enhance antimicrobial activity |

| Substituents on phenyl rings | Affect binding affinity to target proteins |

Induction of Apoptosis

The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, leading to programmed cell death.

Inhibition of Enzymatic Activity

By inhibiting enzymes crucial for cellular metabolism, the compound disrupts essential processes in both pathogens and cancer cells.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of coumarin-linked thiazole derivatives, many of which have been synthesized and evaluated for biological activity, particularly as α-glucosidase inhibitors for diabetes management. Below is a detailed comparison with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents (e.g., compounds 18 and 13) enhance activity due to hydrophobic and halogen-bonding interactions with the enzyme’s active site .

- Electron-Donating Groups (EDGs) : Methoxy groups (compound 19) improve solubility but may reduce potency by introducing polar interactions less compatible with the hydrophobic binding pocket .

- Cyclopentanecarboxamide (Target Compound) : The aliphatic cyclopentane ring is expected to enhance metabolic stability compared to aromatic R-groups. Its rigid conformation may optimize binding via van der Waals interactions, though experimental validation is pending.

Physicochemical and Spectroscopic Comparisons

- IR/NMR Signatures : All compounds exhibit characteristic peaks for coumarin (C=O at ~1715 cm⁻¹), thiazole (C-S at ~750 cm⁻¹), and amide (N-H at ~3300 cm⁻¹) .

- Solubility : Cyclopentanecarboxamide’s aliphatic nature may improve aqueous solubility compared to aromatic analogs like compound 18, which rely on bromine for lipophilicity .

Research Findings and Implications

- Hydrophobic vs. Polar Interactions : Molecular dynamics simulations indicate that hydrophobic interactions contribute ~60% to ligand-receptor stability, while polar/electrostatic interactions account for ~40% .

- Synthetic Challenges : Yields for cyclopentanecarboxamide derivatives are unreported but may be lower than those of simpler arylacetamides (e.g., compound 5, 89% yield) due to steric hindrance during amide coupling .

Software and Analytical Tools

- Crystallography : SHELX programs were used for structural refinement in related studies, ensuring accurate bond-length and angle measurements .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, involving:

- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates under controlled pH (e.g., using NaHCO₃) .

- Step 2 : Coupling the chromenone moiety using amide bond formation (e.g., EDC/HOBt activation) .

- Step 3 : Introducing the cyclopentanecarboxamide group via nucleophilic substitution .

Key parameters include solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (e.g., triethylamine). Optimized protocols report yields of 65–80% with HPLC purity >95% .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., chromenone carbonyl at δ ~160 ppm, thiazole C-S-C at δ ~748 cm⁻¹ in IR) .

- X-ray crystallography : Resolve stereochemistry and confirm sp³ hybridization of the cyclopentane ring (e.g., C–C bond lengths ~1.54 Å) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O₄S: 423.1122) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or amyloid-beta aggregation via Thioflavin T fluorescence .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL suggests promise) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of its chromenone, thiazole, and cyclopentanecarboxamide moieties?

- Methodological Answer :

- Chromenone modification : Replace the 2-oxo group with electron-withdrawing substituents (e.g., Cl or NO₂) to test π-π stacking interactions .

- Thiazole substitution : Compare bioactivity of methyl vs. ethyl groups at the 4-position to assess steric effects on target binding .

- Cyclopentane ring : Synthesize cyclohexane analogs to evaluate conformational flexibility’s impact on bioavailability .

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to identify poor bioavailability .

- Metabolite identification : Use liver microsome assays to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Formulation optimization : Encapsulate in PEGylated liposomes to enhance solubility and reduce clearance .

Q. What computational methods are suitable for predicting its binding modes with biological targets like amyloid-beta proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with Aβ₁–₄₂ fibrils (Key residues: Phe20, Glu22) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with thiazole sulfur .

- QSAR modeling : Train random forest models on chromenone derivatives to predict binding affinity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.